![molecular formula C9H9F3O3S B2811974 2-[3-(Trifluoromethyl)phenyl]sulfonylethanol CAS No. 548739-95-3](/img/structure/B2811974.png)

2-[3-(Trifluoromethyl)phenyl]sulfonylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

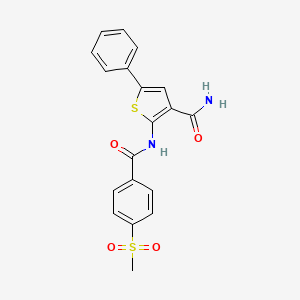

“2-[3-(Trifluoromethyl)phenyl]sulfonylethanol” is a chemical compound with the molecular formula C9H9F3O3S and a molecular weight of 254.2261696 . It is a member of the organosulfur compounds, which are organic compounds that contain sulfur .

Synthesis Analysis

While specific synthesis methods for “2-[3-(Trifluoromethyl)phenyl]sulfonylethanol” were not found, related compounds have been synthesized through various methods. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine involved a three-step process, including the reaction with phosphorus sulfide . Another method involved the reaction of a similar compound with methyl iodide in PTC conditions .Molecular Structure Analysis

The molecular structure of “2-[3-(Trifluoromethyl)phenyl]sulfonylethanol” consists of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, three oxygen atoms, and one sulfur atom . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its electronegativity and the ability to form stable compounds .Scientific Research Applications

Synthesis of Furo[3,2-b]pyrroles

The compound is used in the synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles . This process involves several reactions, including reaction with methyl iodide, benzyl chloride, or acetic anhydride, which yield N-substituted products . The reaction of this compound with dimethyl butynedioate also results in substituted benzo[b]furan .

Antimicrobial Applications

A series of 2-aryl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles, synthesized by cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides, have been tested for their in vitro antimicrobial activity . These compounds have shown moderate to good activity against microbial strains such as S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .

Synthesis of 1,3,4-Oxadiazole Derivatives

The compound is used in the synthesis of 1,3,4-oxadiazole derivatives . These derivatives have been found to exhibit a wide range of pharmacological activities, including antitumor, antiviral, antifungal, anticancer, antibacterial, anti-inflammatory, antimicrobial, anti-HIV, antioxidant, analgesic, antitubercular, and antidepressant effects .

Synthesis of Trifluoromethylpyridines

Although not directly mentioned in the search results, trifluoromethyl-substituted derivatives, such as 2-[3-(Trifluoromethyl)phenyl]sulfonylethanol, have been found to play a significant role in modern medicinal chemistry . They are often used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3S/c10-9(11,12)7-2-1-3-8(6-7)16(14,15)5-4-13/h1-3,6,13H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRBWTNOMDULTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]sulfonylethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide](/img/structure/B2811893.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2811895.png)

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2811896.png)

![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate](/img/structure/B2811898.png)

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2811901.png)

![2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2811903.png)

![2-{[(4-Methyl-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2811906.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2811913.png)

![(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2811914.png)